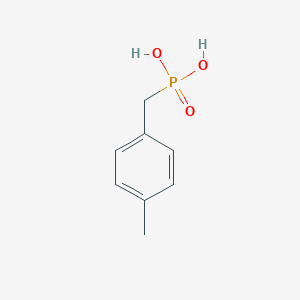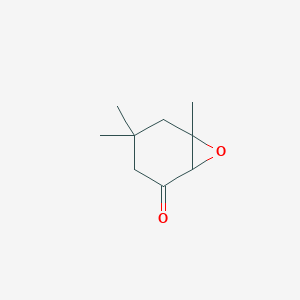
Isophorone oxide
Overview
Description
Isophorone oxide is an organic compound that belongs to the class of cyclic ketones. It is derived from isophorone, which is a high-boiling-point solvent used in various industrial applications. This compound is a colorless liquid with a characteristic odor and is known for its stability and reactivity, making it valuable in chemical synthesis and industrial processes.
Mechanism of Action
Target of Action
Isophorone oxide is a technically important compound used as a high-boiling-point solvent for coatings, adhesives, etc., and it is used as a starting material for various valuable compounds . .
Mode of Action
It is known that Isophorone, the parent compound of this compound, is synthesized via base-catalyzed self-condensation of acetone . This reaction has a complex reaction mechanism with numerous possible reaction steps including the formation of Isophorone .
Biochemical Pathways
The parent compound, isophorone, is known to be involved in several types of reactions, including methyl oxidation, reduction, dismutation, and conjugation .
Result of Action
It is known that isophorone, the parent compound, can be converted in a three-reaction process to isophorone diisocyanate (ipda), a precursor for polyurethanes .
Action Environment
It is known that the parent compound, isophorone, can be produced via liquid or vapor-phase base-catalyzed self-condensation of acetone .
Biochemical Analysis
Biochemical Properties
Its parent compound, Isophorone, undergoes reactions characteristic of an α,β-unsaturated ketone . Hydrogenation gives the cyclohexanone derivative, and epoxidation with basic hydrogen peroxide affords the oxide . These reactions suggest that Isophorone oxide may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
Its parent compound, Isophorone, undergoes reactions characteristic of an α,β-unsaturated ketone . This suggests that this compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Its parent compound, Isophorone, is produced via liquid or vapor-phase base-catalyzed self-condensation of acetone . This suggests that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isophorone oxide is typically synthesized through the epoxidation of isophorone. The most common method involves the reaction of isophorone with hydrogen peroxide in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of isophorone and hydrogen peroxide into a reactor, where the epoxidation reaction takes place. The reaction mixture is then subjected to separation and purification steps to isolate the desired this compound product.
Chemical Reactions Analysis
Types of Reactions
Isophorone oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex oxygenated compounds.
Reduction: It can be reduced to form isophorone or other reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Higher oxygenated compounds.
Reduction: Isophorone and its derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Isophorone oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Isophorone oxide can be compared with other similar compounds, such as:
Cyclohexanone oxide: Another cyclic ketone oxide with similar reactivity.
Epoxidized soybean oil: A naturally derived epoxide used in industrial applications.
Propylene oxide: A smaller epoxide with different reactivity and applications.
This compound is unique due to its specific structure and reactivity, making it valuable in various chemical and industrial processes.
Properties
IUPAC Name |
4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8(2)4-6(10)7-9(3,5-8)11-7/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNQFPVXVZSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2C(C1)(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908032 | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10276-21-8 | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo(4.1.0)heptan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isophorone oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isophorone Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


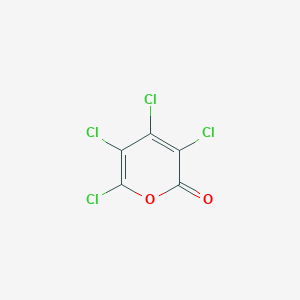
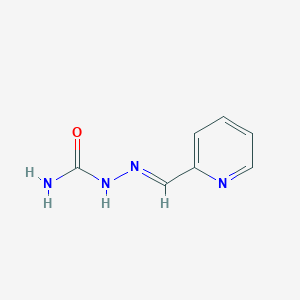

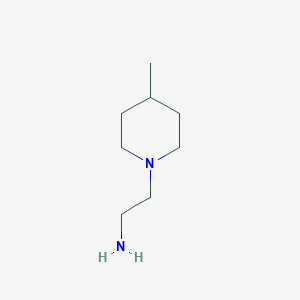
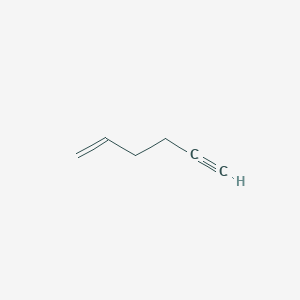
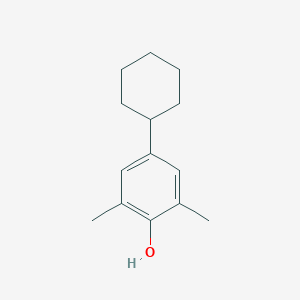
![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
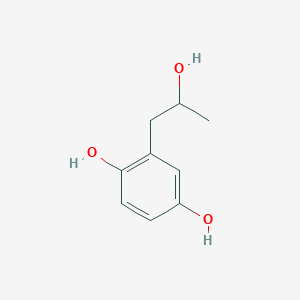
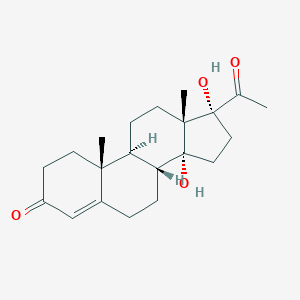

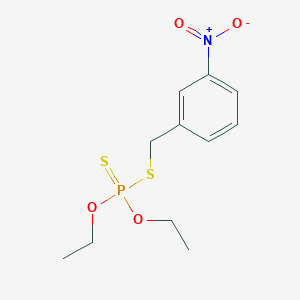

![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
